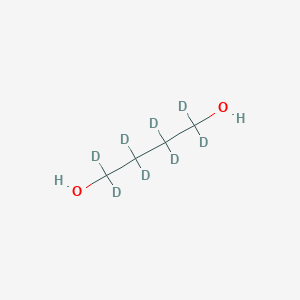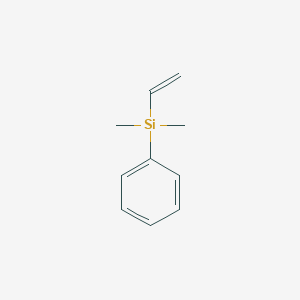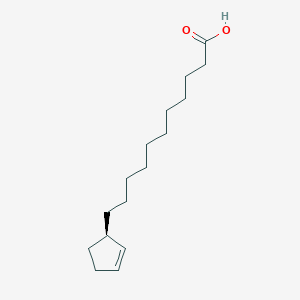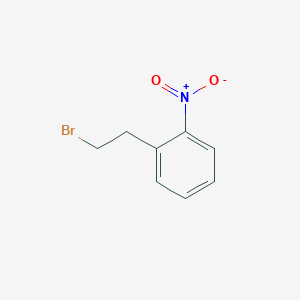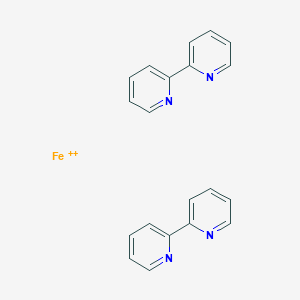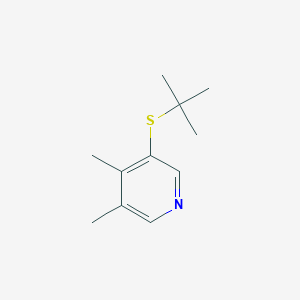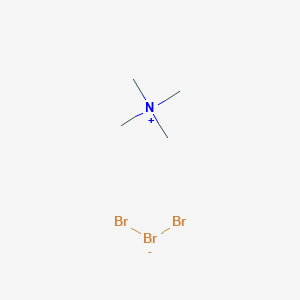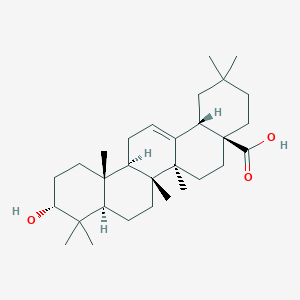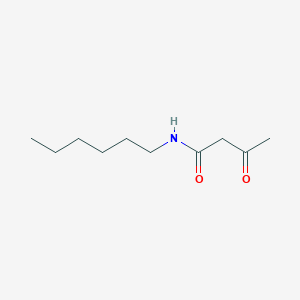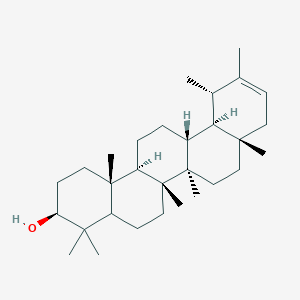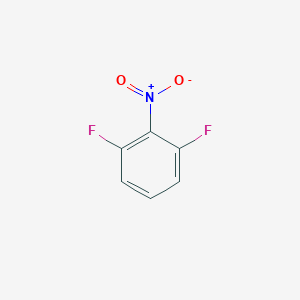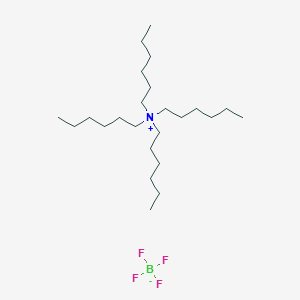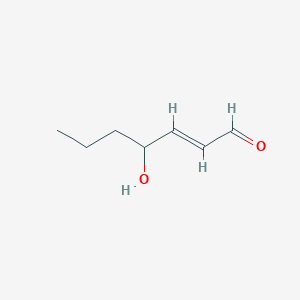![molecular formula C8H11N7O B107906 [4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea CAS No. 61566-10-7](/img/structure/B107906.png)
[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea" appears to be a derivative of 4,4'-diaminodiphenylurea, which has been studied as a potential substitute for benzidine. The synthesis of 4,4'-diaminodiphenylurea involves a reaction between urea and para-phenyldiamine in water, which is described as straightforward, economical, and yielding a high-quality product . This compound has been used to prepare direct dyes for cotton, demonstrating good substantivity and light fastness when applied to fabric .
Synthesis Analysis
The synthesis of 4,4'-diaminodiphenylurea, which is structurally related to the compound , is achieved through a reaction of urea with para-phenyldiamine. This process is noted for its simplicity and cost-effectiveness, resulting in a product of high quality . Although the exact synthesis of "[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea" is not detailed in the provided papers, it can be inferred that similar methods could be applied, possibly involving additional steps to introduce the hydrazinyl group.
Molecular Structure Analysis
While the molecular structure of "[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea" is not explicitly analyzed in the provided papers, the structure of 4,4'-diaminodiphenylurea and its derivatives suggest a molecule with multiple reactive sites, including amine and imine functionalities . These reactive sites are likely to be involved in further chemical reactions, such as the formation of hydrazones, which are relevant in biological systems .
Chemical Reactions Analysis
The chemical reactions involving compounds with amine and imine groups, such as the formation of hydrazones, are of particular interest. The study on 4-aminophenylalanine (4a-Phe) as a catalyst for hydrazone ligations at low temperature and neutral pH indicates that aromatic amines can catalyze the formation of hydrazones from aldehydes and hydrazine-containing compounds . This suggests that "[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea" could potentially participate in similar reactions, given its structural features.
Physical and Chemical Properties Analysis
The physical and chemical properties of "[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea" are not directly discussed in the provided papers. However, the properties of related compounds, such as 4,4'-diaminodiphenylurea, include good substantivity and light fastness when used as dyes on cotton . The presence of amine and imine groups in the molecule suggests that it would have nucleophilic characteristics, which are supported by the study on 4a-Phe catalysis, demonstrating the utility of such groups in biological systems .
Aplicaciones Científicas De Investigación
Tautomerism and Structural Analysis
Studies on compounds structurally related to "[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea" have explored their tautomeric forms and molecular structures. For instance, the tautomerism of guanidines and their derivatives has been a subject of interest, revealing insights into the behavior of such compounds in various solvents through NMR studies (Ghiviriga et al., 2009).
Antimicrobial and Antitumor Activities
Several studies have synthesized derivatives of hydrazinyl and iminourea compounds to evaluate their antimicrobial and antitumor properties. For example, nitrogen heterocycles derived from similar structures have shown promising in vitro antimicrobial and antitumor activity (El-Shenawy, 2016). Additionally, novel thioureas derived from 4-aminobenzohydrazide hydrazones have been evaluated for their antiviral, antitubercular, and anticancer activities, offering a new avenue for therapeutic agents (Çıkla, 2010).
Synthesis and Biological Evaluation
The synthesis of novel compounds from this chemical class has led to the discovery of substances with significant biological activities. Research on the synthesis of novel derivatives of imidazo[2,1-c][1,2,4]Triazine from 4-Arylidene-2-Hydrazino-1-Phenyl-1H-Imidazol-5(4H)-Ones demonstrated notable antimicrobial activity, highlighting the potential of these compounds in developing new antibiotics (El-aal et al., 2016).
Catalytic Applications and Biological Systems
Research into the applications of related compounds in catalysis and biological systems has provided insights into their utility in biochemical processes. For instance, 4-aminophenylalanine has been studied as a biocompatible nucleophilic catalyst for hydrazone ligations, showcasing the adaptability of such compounds in biological systems while maintaining effective catalytic properties (Blanden et al., 2011).
Propiedades
Número CAS |
61566-10-7 |
|---|---|
Nombre del producto |
[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea |
Fórmula molecular |
C8H11N7O |
Peso molecular |
221.22 g/mol |
Nombre IUPAC |
[4-[2-(diaminomethylidene)hydrazinyl]phenyl]iminourea |
InChI |
InChI=1S/C8H11N7O/c9-7(10)14-12-5-1-3-6(4-2-5)13-15-8(11)16/h1-4,12H,(H2,11,16)(H4,9,10,14) |
Clave InChI |
LMEKTJOFIUHOPU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NN=C(N)N)N=NC(=O)N |
SMILES canónico |
C1=CC(=CC=C1NN=C(N)N)N=NC(=O)N |
Sinónimos |
(4-Oxo-2,5-cyclohexadien-1-ylideneamino)guanidine Semicarbazone; _x000B_2-[4-[(Aminoiminomethyl)hydrazono]-2,5-cyclohexadien-1-ylidene]-hydrazinecarboxamide; 2-[4-[2-(Aminoiminomethyl)hydrazinylidene]-2,5-cyclohexadien-1-ylidene]hydrazinecarboxamide; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



